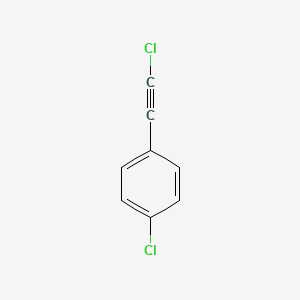
1-Chloro-4-(2-chloroethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chloroethynyl)benzene is an organic compound with the molecular formula C8H5Cl2 It is a derivative of benzene, where a chlorine atom and a chloroethynyl group are substituted at the para positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. This reaction proceeds via a Sonogashira coupling mechanism, where the palladium catalyst facilitates the formation of the carbon-carbon triple bond between the acetylene and the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency palladium catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2-chloroethynyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Addition: The chloroethynyl group can participate in electrophilic addition reactions, where electrophiles add to the carbon-carbon triple bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Electrophilic Addition: Reagents such as bromine (Br2) and hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products:
Nucleophilic Substitution: The major products include phenol derivatives and other substituted benzene compounds.
Electrophilic Addition: The major products are haloalkenes and other addition products, depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-chloroethynyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile, leading to the formation of new chemical bonds . In electrophilic addition reactions, the chloroethynyl group reacts with electrophiles, resulting in the addition of new atoms or groups to the carbon-carbon triple bond .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-chloroethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the additional chlorine atom on the ethynyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-(phenylethynyl)benzene: This compound has a phenyl group instead of a chlorine atom on the ethynyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its dual functionality, with both a chloroethynyl group and a chlorine atom on the benzene ring, allowing for diverse chemical reactions and applications.
Propriétés
Numéro CAS |
113110-45-5 |
|---|---|
Formule moléculaire |
C8H4Cl2 |
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
1-chloro-4-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H |
Clé InChI |
TXXYLNQDYLBDPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


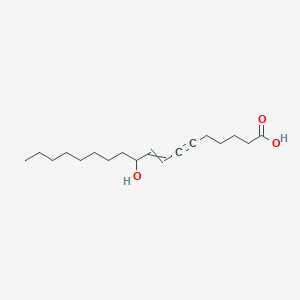
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
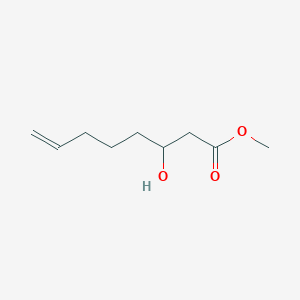
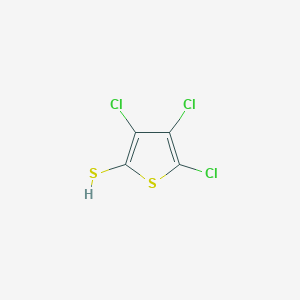
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
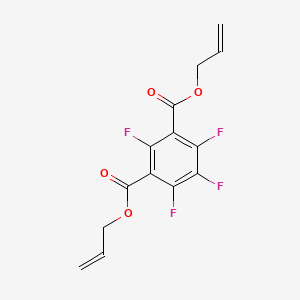
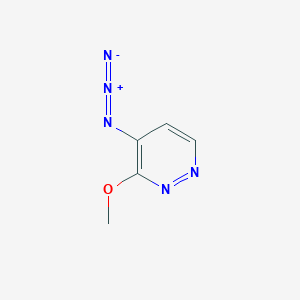
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
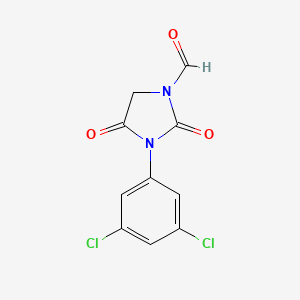
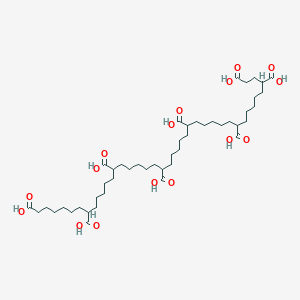
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
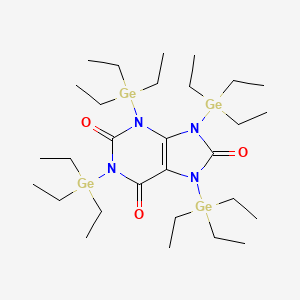
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
